molecular formula C10H16F2O2 B12955765 tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

Katalognummer: B12955765
Molekulargewicht: 206.23 g/mol
InChI-Schlüssel: XMAYVKOMQXZRAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a tert-butyl ester and a 1,1-difluoroethyl group

Vorbereitungsmethoden

The synthesis of tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of tert-butyl cyclopropanecarboxylate with 1,1-difluoroethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring .

Analyse Chemischer Reaktionen

tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The presence of the difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclopropane ring can also contribute to the compound’s stability and reactivity, making it a valuable tool in various biochemical assays .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C10H16F2O2

Molekulargewicht

206.23 g/mol

IUPAC-Name

tert-butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C10H16F2O2/c1-8(2,3)14-7(13)10(5-6-10)9(4,11)12/h5-6H2,1-4H3

InChI-Schlüssel

XMAYVKOMQXZRAK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1(CC1)C(C)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.